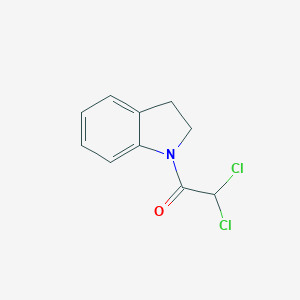
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone, also known as IndoCl, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The unique structure of IndoCl makes it a promising candidate for use in the development of new drugs, particularly those that target the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS) in the brain. ROS are known to play a role in the development of neurological disorders, and by inhibiting their production, this compound may help to protect neurons from damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, as well as reduce oxidative stress and inflammation in the brain. It has also been shown to have anti-tumor properties, making it a potential candidate for use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous potential future directions for research on 2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential area of research is in the development of new anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas.
Métodos De Síntesis
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of indole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then treated with thionyl chloride and phosphorus pentachloride to produce the final compound, this compound.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(2,3-dihydroindol-1-yl)ethanone has been the subject of numerous scientific studies due to its potential applications in various areas. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties, which makes it a potential candidate for use in the treatment of these disorders.
Propiedades
| 104756-60-7 | |
Fórmula molecular |
C10H9Cl2NO |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9Cl2NO/c11-9(12)10(14)13-6-5-7-3-1-2-4-8(7)13/h1-4,9H,5-6H2 |
Clave InChI |
WFDROYUFZQDWIZ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
SMILES canónico |
C1CN(C2=CC=CC=C21)C(=O)C(Cl)Cl |
Sinónimos |
1H-Indole, 1-(dichloroacetyl)-2,3-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)












